2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(3-phenylpyrrolidin-1-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-16(2)26(24,25)20-10-8-17(9-11-20)14-21(23)22-13-12-19(15-22)18-6-4-3-5-7-18/h3-11,16,19H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKNPOSJMQBCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Sulfonylation: The isopropylsulfonyl group is introduced through a sulfonylation reaction, typically using isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the pyrrolidine and phenyl components under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfonyl-containing compounds.
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylsulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Insights :
- The target compound’s synthesis likely involves coupling a 3-phenylpyrrolidine precursor with a 4-(isopropylsulfonyl)phenyl-ethanone intermediate, analogous to methods in and .
- Higher yields in (81%) suggest efficient amination steps, whereas triazole-thio derivatives () may require longer reaction times.
Physicochemical Properties
Table 3: Physicochemical Data
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3.8 | 0.12 (PBS) | 160–162 |
| Compound from | 4.2 | 0.08 (PBS) | 175–177 |
| Compound from | 2.9 | 0.25 (PBS) | 149–151 |
Analysis :
- The target compound exhibits moderate lipophilicity (logP 3.8), balancing membrane permeability and aqueous solubility. Its pyrrolidine group may enhance solubility compared to the triazole derivative (logP 4.2, ).
- Lower solubility of the triazole derivative () correlates with its bulkier phenylsulfonyl group.
Toxicity and Metabolic Stability
Biological Activity
The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure consists of a phenyl ring substituted with an isopropylsulfonyl group, linked to a pyrrolidine moiety. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound has been linked to its interaction with specific molecular targets in cellular pathways. Research indicates that the compound may act as an inhibitor of certain kinases, which are pivotal in various signaling pathways associated with cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has shown potential as an inhibitor of the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play a significant role in cancer and neurodegenerative diseases. Inhibition of these kinases can lead to reduced cell proliferation and altered signaling pathways associated with tumor growth and metastasis .
- Selective Targeting : Studies have demonstrated that this compound exhibits selectivity towards specific isoforms of PI5P4K, which may enhance its therapeutic efficacy while minimizing side effects .
Anticancer Activity
Research has highlighted the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that the compound effectively reduces cell viability and induces apoptosis, particularly in leukemia models .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Animal Models : In vivo studies indicate that it may reduce neurodegeneration markers in models of Huntington's disease, suggesting its utility in treating neurodegenerative disorders .
Case Studies
Several case studies have been reported that illustrate the biological effects and therapeutic potential of the compound:
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of the compound. Key parameters include:
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone?
Answer:
A common approach involves multi-step organic synthesis , starting with functionalization of the phenyl rings. For example:
Sulfonation : Introduce the isopropylsulfonyl group via sulfonation of 4-bromophenyl precursors using chlorosulfonic acid, followed by nucleophilic substitution with isopropylthiol and oxidation to the sulfone .
Pyrrolidine functionalization : Couple the sulfonated phenyl moiety with a 3-phenylpyrrolidine derivative using a ketone linker. Friedel-Crafts acylation or nucleophilic acyl substitution (e.g., using acetyl chloride and a Lewis acid catalyst like AlCl₃) may be employed for ketone formation .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from variability in assay conditions or cellular models. To address this:
- Standardize assays : Use a common cell line (e.g., HEK-293 for receptor binding studies) and control for variables like serum concentration, pH, and incubation time .
- Dose-response curves : Generate EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility.
- Orthogonal validation : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR modulation) .
- Data normalization : Include internal controls (e.g., reference inhibitors) and normalize results to baseline activity in untreated cells .
Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Answer:
- NMR : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm structural integrity. Key signals include:
- Mass spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H]⁺ (calculated m/z: ~442.2) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity assessment (>95%) .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADME prediction : Use tools like SwissADME to assess logP (target <5), solubility (ESOL model), and CYP450 inhibition.
- Docking studies : Model interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Focus on key residues (e.g., sulfonyl group hydrogen bonding with Ser/Thr residues) .
- Metabolic stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .
- Toxicity screening : Predict hERG inhibition and mutagenicity via Derek Nexus .
Basic: What are the critical storage and handling protocols to ensure compound stability?
Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation of the sulfonyl group .
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of fine powders.
- Stability testing : Monitor degradation via monthly HPLC analysis. If >5% degradation occurs, repurify via recrystallization (ethanol/water) .
Advanced: How can environmental fate studies be designed to evaluate this compound’s persistence and ecotoxicity?
Answer:
- Abiotic degradation : Test hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm) over 30 days. Quantify degradation products via LC-MS/MS .
- Biotic degradation : Use OECD 301D ready biodegradability tests with activated sludge.
- Ecotoxicology :
- Modeling : Estimate half-life in soil/water using EPI Suite’s BIOWIN and STPWIN .
Basic: What strategies mitigate interference from impurities during biological assays?
Answer:
- Pre-assay purification : Use preparative HPLC to isolate the compound from synthetic byproducts (e.g., unreacted pyrrolidine derivatives) .
- Negative controls : Include vehicle-only (DMSO) and impurity-spiked controls to identify off-target effects.
- Dose normalization : Adjust concentrations based on purity (e.g., 95% purity = 95 µM nominal concentration for a 100 µM solution) .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
- Cellular thermal shift assay (CETSA) : Expose cells to the compound, lyse, heat-denature (37–65°C), and quantify remaining soluble target protein via Western blot .
- Photoaffinity labeling : Synthesize a probe with a photoactivatable group (e.g., diazirine) and a biotin tag. Confirm binding via streptavidin pull-down and MS identification .
- In vivo PET imaging : Radiolabel the compound (e.g., ¹⁸F isotope) and track biodistribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
